4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is a trisubstituted 1,2,4-triazole-3-thiol scaffold featuring an ortho-fluorophenyl at position 5, an ethyl at N-4, and a thiol (-SH) at C-3 that exists in tautomeric equilibrium with the thione form. This compound belongs to a therapeutically versatile heterocyclic class whose derivatives exhibit antimicrobial, antifungal, anticonvulsant, anticancer, antioxidant, and enzyme-inhibitory activities.

Molecular Formula C10H10FN3S
Molecular Weight 223.27 g/mol
Cat. No. B12110098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol
Molecular FormulaC10H10FN3S
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC=CC=C2F
InChIInChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15)
InChIKeyCVZSKGRWKHCTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol: Structural and Pharmacological Baseline for Procurement Evaluation


4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is a trisubstituted 1,2,4-triazole-3-thiol scaffold featuring an ortho-fluorophenyl at position 5, an ethyl at N-4, and a thiol (-SH) at C-3 that exists in tautomeric equilibrium with the thione form. This compound belongs to a therapeutically versatile heterocyclic class whose derivatives exhibit antimicrobial, antifungal, anticonvulsant, anticancer, antioxidant, and enzyme-inhibitory activities . Fluorination at the ortho position of the 5-phenyl ring distinguishes it from its non-fluorinated (4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol) and para-fluoro (4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol) isomers, with the ortho-fluorine modulating electronic distribution, molecular conformation, hydrogen-bonding capacity, and metabolic stability of the triazole core , .

Why 4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol Cannot Be Casually Interchanged with Its Closest Analogs


Within the 4-ethyl-5-aryl-4H-1,2,4-triazole-3-thiol series, substitution at the 5-aryl position is the dominant driver of pharmacodynamic divergence. The ortho-fluorine atom in the 2-fluorophenyl ring introduces a unique combination of strong electron-withdrawing inductive effect, steric constraint on ring rotation, and capacity for orthogonal dipolar and hydrogen-bond interactions that is absent in the non-fluorinated, para-fluoro, or meta-fluoro congeners . These physicochemical differences manifest as altered target-binding affinities, differential selectivity across receptor subtypes, and non-uniform metabolic stability, meaning that potency data generated for the 4-fluorophenyl or unsubstituted phenyl analog cannot be reliably extrapolated to the 2-fluorophenyl variant—and vice versa—without risking misleading conclusions in SAR campaigns or procurement decisions , .

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol: Quantified Comparator-Based Evidence for Scientific Selection


Ortho-Fluorine Conformational and Electronic Differentiation Versus 4-Fluorophenyl and Non-Fluorinated Analogs

The 2-fluorophenyl substituent at position 5 imposes a distinct dihedral angle between the triazole and phenyl rings (estimated at approximately 45–55° by DFT calculations for ortho-substituted biaryl systems) compared with the near-planar geometry of the 4-fluorophenyl (para-fluoro) analog and the unsubstituted phenyl analog, directly impacting π-stacking, target-binding pocket complementarity, and the presentation of the thiol/thione pharmacophore . The inductive electron withdrawal of the ortho-fluorine (Hammett σₘ = 0.34 vs. σₚ = 0.06 for para-F) lowers the pKₐ of the thiol group by approximately 0.5–1.0 log units relative to the non-fluorinated congener, enhancing thiolate nucleophilicity at physiological pH and altering metal-coordination geometry in enzyme active sites . For comparators, the LogP values provide additional differentiation: 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits a LogP of 2.52, whereas the 2-fluorophenyl isomer is predicted to show a slightly reduced LogP (~2.2–2.3) due to intramolecular F···H–C dipole interactions that increase polar surface area exposure .

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

CYP26A1 Inhibitory Potency: 4-Ethyl Substitution Advantage Over 4-Phenyl in Related Triazole Scaffolds

In a series of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles evaluated for CYP26A1 inhibition using a MCF-7 cell-based assay, the 4-ethyl-substituted 1,2,4-triazole derivative (6a) exhibited an IC₅₀ of 4.5 µM, outperforming the corresponding 4-phenyl derivative (15a) which displayed an IC₅₀ of 7 µM, a 1.56-fold potency advantage . Both compounds were comparable to the reference inhibitor liarozole (IC₅₀ = 7 µM). This pair isolates the effect of the N-4 substituent (ethyl vs. phenyl) and demonstrates that the 4-ethyl group confers superior CYP26A1 inhibitory potency within the triazole chemotype. While this specific study used a benzofuran-containing scaffold rather than the 2-fluorophenyl-1,2,4-triazole-3-thiol core, the conserved 4-ethyl-triazole pharmacophore element supports the inference that 4-ethyl-5-aryl-1,2,4-triazole-3-thiols bearing a 4-ethyl substituent may similarly benefit from this potency enhancement compared with their 4-phenyl counterparts .

Enzyme Inhibition Retinoic Acid Metabolism Cancer

Anticonvulsant Selectivity: Ortho-Fluorophenyl-4-Methyl-Triazole SAR Demonstrates Positional Fluorine Advantage

Kane et al. (1994) conducted a comparative evaluation of isomeric 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles for anticonvulsant activity across four seizure models in mice. Among the series, 5-(2-fluorophenyl)-4-methyl-3-(methylthio)-4H-1,2,4-triazole (compound 3s) emerged as the most potent antagonist of strychnine-induced convulsions, whereas 5-(3-fluorophenyl)-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole (3aa) was the most selective . The 2-fluorophenyl substitution conferred optimal potency, while the 3-fluorophenyl isomer provided superior selectivity, and the 4-fluorophenyl and unsubstituted phenyl analogs showed reduced activity in both endpoints. This positional fluorine effect demonstrates that the ortho-fluorine at the 5-phenyl ring of 4H-1,2,4-triazoles is a critical determinant of target engagement and functional selectivity at glycine-gated chloride channels . For 4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, the combination of the 2-fluorophenyl with a 4-ethyl group (vs. the 4-methyl in compound 3s) is predicted to further modulate potency through altered lipophilicity and steric presentation at the receptor .

Anticonvulsant Glycine Receptor CNS

Antimicrobial and Antifungal Activity: 2-Fluorophenyl Triazole-3-Thiol Scaffold Differentiation Against S. aureus and C. albicans

Bihdan et al. (2021) systematically evaluated a series of 5-(2-fluorophenyl)-4-((aryl)ylidene)amino-4H-1,2,4-triazole-3-thiols against a panel of bacterial and fungal strains using serial dilution methodology in Mueller–Hinton broth . Among the 5-(2-fluorophenyl)-substituted series, the 4-(((5-nitrofuran-2-yl)methylene)amino) derivative exceeded the activity of the reference drug (MIC 1.95 µg/mL, MBC 3.9 µg/mL) several-fold against Staphylococcus aureus, making it the most sensitive strain in the panel. Against Candida albicans, the 4-((4-bromophenyl)ylidene)amino and 4-((2,3-dimethoxyphenyl)ylidene)amino derivatives exhibited the highest antifungal activity. This dataset establishes that the 5-(2-fluorophenyl)-1,2,4-triazole-3-thiol core serves as a privileged scaffold for antimicrobial and antifungal activity, with the 2-fluorophenyl group conferring a favorable activity profile compared with analogous series lacking the ortho-fluorine . The parent compound 4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, as the unmodified core, represents the starting point for further derivatization to optimize potency.

Antimicrobial Antifungal Fluorophenyl Triazole

Free Radical Scavenging Capacity of 1,2,4-Triazole-3-Thiols: Quantitative Benchmark for Antioxidant Applications

The free radical scavenging capacity of 1,2,4-triazole-3-thiols has been quantitatively established using both DPPH• and ABTS•+ assays. Huong et al. (2024) reported that 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibited an IC₅₀DPPH of 1.3 × 10⁻³ ± 0.2 × 10⁻³ M and an IC₅₀ABTS of 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ M, outperforming 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) in both assays (IC₅₀DPPH = 2.2 × 10⁻³ M; IC₅₀ABTS = 5.5 × 10⁻⁵ M) . DFT calculations confirmed that the NH and NH₂ hydrogen atoms are the primary radical-quenching sites via hydrogen atom transfer (HAT) mechanism. For 4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, the thiol (-SH) group at C-3 provides a comparable or potentially superior radical-scavenging moiety to the NH₂ group due to the lower S–H bond dissociation energy (~87 kcal/mol vs. ~93 kcal/mol for N–H in analogous systems), while the electron-withdrawing 2-fluorophenyl ring may stabilize the resulting thiyl radical through polar effects . DPPH assay data reported for related S-alkylated 5-(2-bromo-4-fluorophenyl)-4-ethyl-1,2,4-triazole-3-thiol derivatives further support the antioxidant potential of the 4-ethyl-5-(haloaryl)-triazole-3-thiol scaffold .

Antioxidant Free Radical Scavenging DPPH Assay

Acute Toxicity Benchmark: LD₅₀ Data for Structurally Related 5-(2-Fluorophenyl)-4H-1,2,4-Triazole-3-Thiol Derivatives

Martynyshyn et al. (2024) determined the acute oral toxicity of 4-((3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a Schiff base derivative of the target compound scaffold, using combined in silico prediction (ProTox-II and QSAR models) and in vivo intragastric administration in rats . The experimentally determined LD₅₀ was 1190 mg/kg, classifying the compound as Toxicity Class IV (low toxicity) according to K.K. Sidorov classification. In silico predictions yielded high cross-validation and correlation coefficients, supporting the reliability of computational toxicity assessment for this chemotype . For comparison, the simple 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol regioisomer (CAS 52747-56-5) has a predicted acute oral toxicity range of 12–25 mg/kg in rats (significantly more toxic), highlighting the protective effect of the 4-ethyl-5-aryl substitution pattern relative to N-aryl substitution . The target compound 4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, as a less functionalized but similarly substituted analog, is expected to exhibit comparable or lower acute toxicity than the Schiff base derivative.

Toxicology Preclinical Safety LD₅₀

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol: Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery: Glycine Receptor-Targeted Anticonvulsant and Antispastic Lead Optimization

The established anticonvulsant SAR demonstrating that 5-(2-fluorophenyl)-substituted 4H-1,2,4-triazoles are the most potent antagonists of strychnine-induced convulsions (Kane et al., 1994) makes 4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol a rational starting scaffold for CNS programs targeting glycine-gated chloride channels . The 4-ethyl substitution (vs. 4-methyl in the reference leads) can be exploited to modulate blood-brain barrier penetration through altered LogP, while the free thiol provides a handle for S-alkylation to generate focused libraries for potency and selectivity optimization. This compound fills the structural gap between the 4-methyl anticonvulsant leads and the 4-amino/4-arylidene-amino derivatives evaluated for antimicrobial activity, offering a distinct vector for CNS-focused medicinal chemistry . Pharmacokinetic differentiation from the 4-fluorophenyl isomer is predicted through altered CYP450 metabolism due to ortho-fluorine blocking of para-hydroxylation.

Antimicrobial and Antifungal Scaffold Derivatization Starting Point

The demonstration by Bihdan et al. (2019, 2021) that 5-(2-fluorophenyl)-4-((aryl)ylidene)amino-4H-1,2,4-triazole-3-thiols possess significant antimicrobial activity against S. aureus (exceeding reference drug potency) and antifungal activity against C. albicans validates the 5-(2-fluorophenyl)-1,2,4-triazole-3-thiol core as a privileged antimicrobial scaffold . 4-Ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol serves as the unfunctionalized parent compound for systematic S-alkylation, S-arylation, or Mannich-base derivatization at the thiol group to generate compound libraries for antimicrobial screening. Its favorable acute toxicity profile (Class IV, LD₅₀ ~1190 mg/kg for a closely related derivative) supports progression into in vivo efficacy models without prohibitive safety concerns . For industrial procurement, this compound offers a higher-derivatizable scaffold compared with the more toxic 4-(2-fluorophenyl) regioisomer, making it the preferred starting material for antimicrobial lead generation programs.

Retinoic Acid Metabolism Modulation: CYP26A1 Inhibitor Development

The finding that 4-ethyl-1,2,4-triazole derivatives exhibit superior CYP26A1 inhibitory potency (IC₅₀ = 4.5 µM) compared with their 4-phenyl counterparts (IC₅₀ = 7 µM) provides a quantitative rationale for selecting the 4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol scaffold in programs targeting all-trans retinoic acid (ATRA) metabolism for oncology and dermatology applications . The 2-fluorophenyl substituent at position 5 introduces additional opportunities for tuning CYP26A1 binding through halogen-bonding interactions with the enzyme active site, as suggested by docking studies of related triazole inhibitors in CYP26A1 homology models. For procurement decisions, this compound represents a hybrid scaffold that simultaneously carries the potency-enhancing 4-ethyl group and the ortho-fluorophenyl moiety, positioning it as a strategically differentiated intermediate for RAMBA (retinoic acid metabolism blocking agent) development.

Free Radical Scavenging and Antioxidant Material Science Applications

The experimentally validated free radical scavenging capacity of 1,2,4-triazole-3-thiols (DPPH• IC₅₀ in the low millimolar range; ABTS•+ IC₅₀ in the micromolar range), combined with the predicted lower S–H bond dissociation energy of the thiol group in 4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, positions this compound as a candidate for antioxidant applications in both biological and materials contexts . The electron-withdrawing 2-fluorophenyl group is expected to stabilize the thiyl radical intermediate formed during hydrogen atom transfer, potentially enhancing radical scavenging kinetics compared with the non-fluorinated analog. For industrial research, this compound can serve as a precursor for synthesizing antioxidant additives, polymer stabilizers bearing a triazole-thiol motif, or as a ligand for metal complexes with radical-quenching properties. The available benchmark data from ACS Omega (Huong et al., 2024) provides a quantitative reference frame for comparative evaluation against other triazole-thiol antioxidants .

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